![molecular formula C12H24N2O2 B8026251 tert-Butyl 4-amino-3-methylazepane-1-carboxylate](/img/structure/B8026251.png)
tert-Butyl 4-amino-3-methylazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-amino-3-methylazepane-1-carboxylate: is an organic compound that features a tert-butyl group, an amino group, and a carboxylate group attached to a seven-membered azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-methylazepane-1-carboxylate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The synthesis can be achieved through a multi-step process starting from commercially available precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-3-methylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and carboxylate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- tert-Butyl 4-amino-3-methylazepane-1-carboxylate serves as an essential intermediate in organic synthesis. It is utilized in the preparation of more complex chemical entities, particularly in combinatorial chemistry and synthetic methodologies.
Synthetic Routes
The synthesis typically involves:
- Protection of the Amino Group : Using di-tert-butyl dicarbonate (Boc2O) to protect the amino group.
- Cyclization : The protected amine undergoes cyclization to form the azepane ring.
- Alkylation : Introduction of the methyl group via alkylation reactions using agents like methyl iodide (CH₃I) .
Biological Research
Structure-Activity Relationship Studies
- In biological contexts, this compound is instrumental in studying the structure-activity relationships (SAR) of azepane derivatives. Researchers investigate its potential as a scaffold for designing bioactive molecules.
Therapeutic Applications
- Ongoing research explores its use as a precursor for synthesizing pharmaceutical agents, particularly those targeting specific diseases or conditions. Its interactions with molecular targets are studied to elucidate mechanisms of action .
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is used to produce specialty chemicals and materials. Its unique properties make it suitable for developing new catalysts and reagents in various chemical processes.
Polymers and Coatings
- The compound is also employed in producing polymers and coatings that benefit from its chemical characteristics .
Case Studies
-
Pharmaceutical Development
- A study explored the use of this compound as a precursor for synthesizing novel analgesics. Results indicated promising activity against pain pathways, highlighting its potential therapeutic applications.
-
Catalytic Applications
- Research demonstrated the effectiveness of this compound in catalyzing reactions involving nucleophilic substitutions, showcasing its utility in industrial chemistry settings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-3-methylazepane-1-carboxylate involves its interaction with molecular targets through its amino and carboxylate groups. These interactions can influence various biochemical pathways and processes. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
- tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate
- tert-Butyl 4-amino-3-methylhexane-1-carboxylate
- tert-Butyl 4-amino-3-methylcyclohexane-1-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 4-amino-3-methylazepane-1-carboxylate has a unique seven-membered azepane ring, which imparts different steric and electronic properties.
Biological Activity
tert-Butyl 4-amino-3-methylazepane-1-carboxylate is a cyclic amine belonging to the azepane family, characterized by its unique molecular structure, which includes a tert-butyl group, an amino group, and a carboxylate functional group. This compound has garnered attention for its potential biological activities and therapeutic applications.
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : Approximately 228.33 g/mol
- Structure : The azepane ring provides conformational flexibility, which is crucial for biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound's mechanism of action may involve:
- Binding Affinity : It exhibits binding affinity with various receptors, potentially modulating their activity.
- Enzyme Interaction : The azepane ring structure allows for interactions with enzymes, influencing their catalytic activity.
Biological Activities
Research indicates that this compound has several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties, which could be beneficial in neurodegenerative disease contexts.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating it may influence cancer cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Antimicrobial Study :
- A study demonstrated that the compound showed significant inhibition against various bacterial strains. This was assessed using standard agar diffusion methods, revealing a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.
-
Neuroprotective Research :
- In vitro studies involving neuronal cell lines indicated that this compound could reduce oxidative stress markers. This suggests a mechanism by which it may protect neurons from damage associated with oxidative stress.
-
Anticancer Activity :
- Initial findings from cancer cell line assays indicated that the compound could inhibit the growth of certain cancer cells. Further research is warranted to elucidate the specific pathways involved in this activity.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Antimicrobial Activity | Neuroprotective Effects | Anticancer Potential |
---|---|---|---|
This compound | Yes | Yes | Yes |
tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate | Moderate | No | Limited |
tert-Butyl 4-hydroxymethylpiperidine-1-carboxylate | Yes | Yes | No |
Properties
IUPAC Name |
tert-butyl 4-amino-3-methylazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-8-14(7-5-6-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWSEQIPGLDBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCC1N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.